molecular formula C16H19N3O B2651011 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide CAS No. 2035001-57-9

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide

Cat. No.: B2651011
CAS No.: 2035001-57-9
M. Wt: 269.348
InChI Key: YINDVCOHOKVFJI-CMDGGOBGSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide is a synthetic organic compound that features a pyrazole ring and a cinnamamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Alkylation: The next step involves the alkylation of the pyrazole ring.

    Amidation: The final step is the formation of the cinnamamide moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, bases like potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated pyrazoles.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to enzymes and receptors. The cinnamamide moiety may enhance lipophilicity, facilitating membrane permeability and intracellular access .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the cinnamamide moiety.

    Cinnamamide: Contains the cinnamamide moiety but lacks the pyrazole ring.

    N-(2-(1H-pyrazol-3-yl)ethyl)cinnamamide: Similar structure but without the dimethyl substitutions on the pyrazole ring.

Uniqueness

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cinnamamide is unique due to the combination of the pyrazole ring and the cinnamamide moiety, which imparts distinct chemical and biological properties. The dimethyl substitutions on the pyrazole ring further enhance its stability and reactivity compared to unsubstituted pyrazole derivatives .

Properties

IUPAC Name

(E)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-13-12-15(18-19(13)2)10-11-17-16(20)9-8-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H,17,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINDVCOHOKVFJI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C)CCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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